molecular formula C16H20ClN5O B6041455 4-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-dimethylpiperazine

4-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-dimethylpiperazine

Cat. No. B6041455
M. Wt: 333.81 g/mol
InChI Key: SWJJYAQSNJPHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-dimethylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of piperazine and triazole, and it has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of 4-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-dimethylpiperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-dimethylpiperazine are diverse and complex. This compound has been found to modulate the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and angiogenesis. It has also been shown to affect the levels of various neurotransmitters and cytokines, which play important roles in the immune system and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-dimethylpiperazine in lab experiments include its potent biological activities, its ease of synthesis, and its relatively low toxicity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for the research on 4-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-dimethylpiperazine. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another direction is to explore its use as a tool for studying the biological processes involved in these diseases. Additionally, further research is needed to elucidate its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 4-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-dimethylpiperazine can be achieved by using a variety of methods. One of the most commonly used methods is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide and an alkyne in the presence of a copper catalyst to form a triazole ring. The resulting triazole is then coupled with a piperazine derivative to form the final product.

Scientific Research Applications

The potential applications of 4-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-dimethylpiperazine in scientific research are numerous. This compound has been found to exhibit potent anti-inflammatory, analgesic, and anticancer properties. It has also been shown to have antimicrobial and antifungal activities.

properties

IUPAC Name

[1-[(3-chlorophenyl)methyl]triazol-4-yl]-(3,4-dimethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O/c1-12-9-21(7-6-20(12)2)16(23)15-11-22(19-18-15)10-13-4-3-5-14(17)8-13/h3-5,8,11-12H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJJYAQSNJPHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C)C(=O)C2=CN(N=N2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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